2,3-二甲基-2H-吲唑-7-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

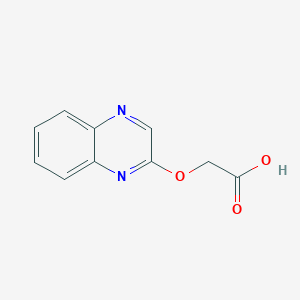

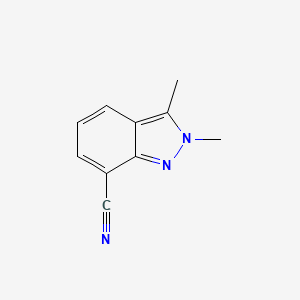

2,3-Dimethyl-2H-indazole-7-carbonitrile is a compound that can be associated with the broader class of indazole derivatives. Indazoles are heterocyclic compounds that contain a nitrogen atom within a bicyclic framework, which includes a benzene ring fused to a pyrazole ring. The indazole moiety is a core structure in many pharmacologically active compounds and is of significant interest in medicinal chemistry due to its diverse biological activities.

Synthesis Analysis

The synthesis of indazole derivatives can involve various strategies, including the transformation of oxazole precursors. For instance, the synthesis of functionally substituted isoxazoles from 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile involves successive transformations, such as the Curtius rearrangement, leading to the formation of amines and further derivatization to sulfonamides and urea derivatives . Although the specific synthesis of 2,3-dimethyl-2H-indazole-7-carbonitrile is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by modifying the substitution pattern on the phenyl ring and the heterocyclic core.

Molecular Structure Analysis

Indazole derivatives exhibit tautomerism, which is the ability of a chemical compound to exist in two (or more) interconvertible forms that differ in the position of a hydrogen atom and a double bond. The tautomeric forms are stabilized by intra- and intermolecular hydrogen bonds. For example, 2-[(2H-Indazol-3-yl)methylene]-1H-indene-1,3(2H)-dione and its derivatives show a preference for the 1H or 2H tautomer depending on the solvent and the presence of intermolecular hydrogen bonding . This tautomerism is a crucial aspect of the molecular structure analysis of indazole derivatives, including 2,3-dimethyl-2H-indazole-7-carbonitrile.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions depending on their substitution pattern. For example, reactions with nitrogen-containing bases can lead to nucleophilic substitution, ring cleavage, and cyclization to form new heterocyclic structures . The reactivity of 2,3-dimethyl-2H-indazole-7-carbonitrile would likely be influenced by the electron-withdrawing nitrile group at the 7-position, which could affect its interaction with nucleophiles and electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure, including tautomerism and the nature of substituents. The presence of a nitrile group, as in 2,3-dimethyl-2H-indazole-7-carbonitrile, would contribute to its polarity, solubility, and reactivity. The compound's crystal structure, melting point, solubility in various solvents, and stability would be key physical properties of interest. Chemical properties would include its acidity/basicity, reactivity towards various reagents, and its potential to form hydrogen bonds, as observed in other indazole derivatives .

科学研究应用

合成和化学性质

2,3-二甲基-2H-吲唑-7-碳腈是各种合成和化学研究中感兴趣的化合物,因为它具有多样的反应性和作为不同化学实体前体的潜力。研究已经探索了它在合成新化合物和在不同条件下研究其化学行为方面的应用。

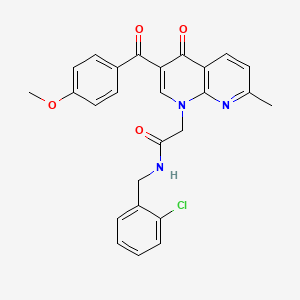

光环加成反应:一项研究突出了氰基环戊烯酮与烯烃的光环加成反应,其中2,3-二甲基-2H-吲唑-7-碳腈参与产生了六氢吲哚-氧唑,展示了它在生成复杂环状结构方面的实用性 (Andresen & Margaretha, 1995)。

Grieco缩合合成嘧啶融合吲唑衍生物:另一项研究利用2,3-二甲基-2H-吲唑-7-碳腈在GdCl3催化的Grieco缩合中合成了新型嘧啶和环化嘧啶融合吲唑衍生物。这种方法在药物化学中显示出显著的潜力,特别是由于合成化合物的抗菌活性 (Yakaiah et al., 2008)。

缓蚀研究:一项研究调查了作为酸性溶液中轻钢腐蚀抑制剂的香豆素-碳腈衍生物,其中包括2,3-二甲基-2H-吲唑-7-碳腈的衍生物。这些化合物表现出混合型缓蚀作用,突显了吲唑衍生物在材料科学中的潜力 (Quadri et al., 2021)。

孕激素受体调节剂:对孕激素受体调节剂的研究确定了源自2,3-二甲基-2H-吲唑-7-碳腈的化合物显示出强效和强大的活性。这些发现对于开发治疗剂,如子宫内膜异位症和某些乳腺癌,至关重要 (Fensome et al., 2008)。

对一氧化氮合酶的抑制作用:一项显著的研究集中于一系列7-取代吲唑,包括1H-吲唑-7-碳腈,对一氧化氮合酶的抑制作用。这项研究对于理解吲唑衍生物如何调节与一氧化氮相关的生物过程至关重要,一氧化氮是一种关键的信号分子 (Cottyn et al., 2008)。

属性

IUPAC Name |

2,3-dimethylindazole-7-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-7-9-5-3-4-8(6-11)10(9)12-13(7)2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTUCZLCMGTKIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NN1C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-2H-indazole-7-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate](/img/structure/B2503865.png)

![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2503867.png)

![3-(2-(azepan-1-yl)-2-oxoethyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2503871.png)

![N-(benzo[d]thiazol-2-yl)-5-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2503872.png)

![4-Methoxy-3-(((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde](/img/structure/B2503878.png)

![N-(cyanomethyl)-2-{[5-cyclopropyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2503879.png)

![6-Chloro-N-[[1-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)triazol-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2503882.png)

![N-(2,4-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2503884.png)

![(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B2503885.png)